molecular formula C11H9NO3 B13217090 2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid

2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid

Cat. No.: B13217090
M. Wt: 203.19 g/mol
InChI Key: BFORWJDACPSRDU-UHFFFAOYSA-N
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Description

2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid is a heterocyclic compound that features both pyridine and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid typically involves the acylation of pyridin-3-ylamine with furan-2-carbonyl chloride. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting intermediate is then subjected to hydrolysis to yield the desired acetic acid derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Bromination using N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Brominated furan derivatives.

Scientific Research Applications

2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the furan ring can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid is unique due to the presence of both pyridine and furan rings, which confer a combination of chemical reactivity and biological activity not found in simpler analogs. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(5-pyridin-3-ylfuran-2-yl)acetic acid

InChI

InChI=1S/C11H9NO3/c13-11(14)6-9-3-4-10(15-9)8-2-1-5-12-7-8/h1-5,7H,6H2,(H,13,14)

InChI Key

BFORWJDACPSRDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(O2)CC(=O)O

Origin of Product

United States

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